

Literature review on 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

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Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

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An In-Depth Technical Guide to **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid**: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture, which combines the biologically active pyrazole nucleus with a versatile benzoic acid moiety, positions it as a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol with mechanistic insights, and a survey of its critical applications in medicinal chemistry, particularly in the development of next-generation antibacterial agents and enzyme inhibitors. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights to accelerate discovery programs.

Introduction: The Pyrazole as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold".^[1] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. The five-membered diazole ring offers a unique combination of features: it is metabolically stable, capable of participating in hydrogen bonding as both a donor and

acceptor, and its substitution pattern can be readily modified to fine-tune steric and electronic properties.

The subject of this guide, **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid**, is an exemplar of this principle. It integrates the pyrazole core with a benzoic acid group, a classic pharmacophore and synthetic handle. The N-methylation of the pyrazole ring prevents tautomerization and locks the scaffold's geometry, which can be crucial for achieving specific receptor-ligand interactions. This compound serves not as an end-drug itself, but as a high-value intermediate for constructing more complex and potent molecules.[\[2\]](#)

Physicochemical and Structural Properties

The fundamental properties of **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid** are summarized below. These data are essential for planning synthetic transformations, designing analytical methods, and understanding the compound's general behavior in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	[2] [3]
Molecular Weight	202.21 g/mol	[2]
IUPAC Name	4-(1-methyl-1H-pyrazol-4-yl)benzoic acid	[3]
Monoisotopic Mass	202.07423 Da	[3]
SMILES	<chem>CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O</chem>	[3]
InChIKey	JNLQMZREPWAVIE-UHFFFAOYSA-N	[3]
Predicted XlogP	1.4	[3]
Appearance	White to off-white solid (typical)	N/A

Synthesis and Characterization: A Validated Workflow

The synthesis of **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid** is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis due to its reliability and functional group tolerance. The following protocol describes a representative and self-validating workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of a commercially available boronic ester with a halogenated benzoic acid derivative. The choice of the Suzuki-Miyaura reaction is deliberate; it offers high yields, mild reaction conditions, and straightforward purification.

Step 1: Reaction Setup

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and potassium carbonate (K_2CO_3 , 3.0 eq).
- Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
- Add a solvent mixture of dioxane and water (4:1 v/v). The aqueous phase is essential for dissolving the inorganic base and facilitating the catalytic cycle.
- Sparge the resulting slurry with Argon for 15 minutes to remove any residual oxygen.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.03 eq) to the flask. The dppf ligand provides the necessary stability and reactivity for the palladium center.

Step 2: Reaction Execution

- Heat the reaction mixture to 85-90 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (methyl 4-bromobenzoate) is consumed (typically 4-6 hours).

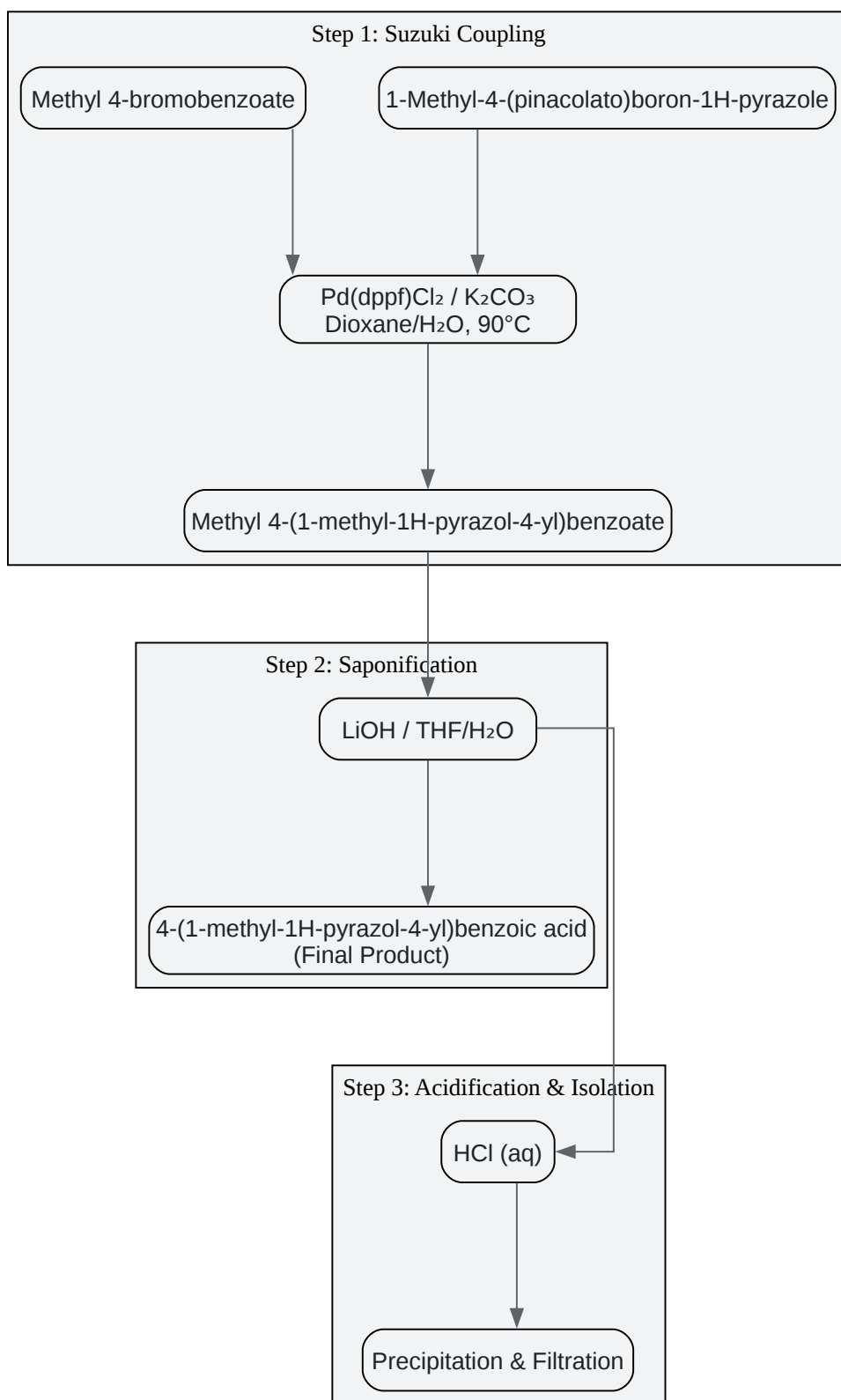
Step 3: Work-up and Ester Hydrolysis

- Cool the reaction mixture to room temperature and dilute with ethyl acetate.

- Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.
- Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).
- Add an aqueous solution of lithium hydroxide (LiOH, 2.0 M, 5.0 eq) and stir the mixture at room temperature for 12-16 hours.
- Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities.
- Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid (HCl). The desired product, **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid**, will precipitate as a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Workflow Visualization

The following diagram illustrates the synthetic pathway from starting materials to the final product.



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Caption: Synthetic workflow for **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid**.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

- ^1H NMR: Expected signals include singlets for the N-methyl protons (~3.9 ppm) and the two pyrazole protons (~7.8-8.2 ppm), along with two doublets in the aromatic region corresponding to the para-substituted benzene ring (~7.6 and 8.1 ppm). A broad singlet for the carboxylic acid proton will appear far downfield (>12 ppm).
- ^{13}C NMR: Will show characteristic peaks for the N-methyl carbon, the pyrazole ring carbons, the benzene ring carbons, and the carbonyl carbon of the carboxylic acid.
- Mass Spectrometry (ESI): Will show a prominent ion corresponding to the molecular weight of the compound ($[\text{M}+\text{H}]^+$ at m/z 203.08 or $[\text{M}-\text{H}]^-$ at m/z 201.07).^[3]

Key Applications in Medicinal Chemistry

The true value of **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid** lies in its utility as a scaffold for creating potent and selective drug candidates.

Foundation for Novel Antibacterial Agents

The rise of multidrug-resistant bacteria is a pressing global health crisis. Derivatives of pyrazole-benzoic acid have emerged as a promising class of antibacterial agents, particularly against Gram-positive pathogens.^{[4][5]} The core scaffold is often elaborated via amide coupling of the benzoic acid with various amines, leading to molecules with potent activity.

Research has shown that related structures are effective against clinically important strains like methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).^{[2][4]} The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane or inhibition of fatty acid biosynthesis.^{[4][5]}

Table of Antibacterial Activity for Related Scaffolds

Compound Derivative Class	Target Pathogen	MIC Range (µg/mL)	Reference
Anilinomethyl- pyrazole-benzoic acids	S. aureus (MRSA)	0.78 - 6.25	[5][6][7]
Anilinomethyl- pyrazole-benzoic acids	E. faecalis (VRE)	3.12 - 12.5	[5]
Phenyl-pyrazole- hydrazones	A. baumannii	as low as 4	[8]
Fluorophenyl- pyrazole-formyl- benzoic acids	Drug-Resistant Bacteria	6.25 - 25	[9][10]

Scaffold for Enzyme and Kinase Inhibitors

The pyrazole ring is a well-established pharmacophore in the design of enzyme inhibitors. Its derivatives have been successfully developed as inhibitors of cyclooxygenase-2 (COX-2) for the treatment of inflammation.[11] The specific 4-pyrazolyl-benzoic acid motif is present in numerous patented compounds designed as inhibitors for a range of targets.

More recently, pyrazole derivatives have been investigated as inhibitors of Interleukin-1 receptor-associated kinase (IRAK), a key signaling node in inflammatory pathways.[12] The **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid** scaffold provides a rigid and well-defined vector for orienting functional groups to interact with the ATP-binding pocket of such kinases.

Safety and Handling

As a laboratory chemical, **4-(1-methyl-1H-pyrazol-4-yl)benzoic acid** requires careful handling to ensure user safety.

- Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][13][14]
- Precautionary Measures:

- Always handle in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
- Avoid inhalation of dust and direct contact with skin and eyes.[13][14]
- Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][13]

Conclusion and Future Outlook

4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a quintessential example of a modern medicinal chemistry building block. Its robust synthesis, combined with the proven biological relevance of the pyrazole-benzoic acid scaffold, ensures its continued importance in drug discovery. Future research will likely focus on expanding the diversity of libraries based on this core, exploring new therapeutic areas, and leveraging its structure to design highly selective inhibitors for challenging biological targets. Its role as a foundational element in the fight against antimicrobial resistance, in particular, highlights its significant potential to contribute to human health.

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